Cas no 85650-52-8 (Mirtazapine)

Mirtazapine 化学的及び物理的性質
名前と識別子
-
- Mirtazapine
- 1,2,3,4,10,14B-HEXAHYDRO-2-METHYLPYRAZINO[2,1-A]PYRIDO[2,3-C][2]BENZAZEPINE
- (rs)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino-[2,1-a]pyrido[2,3-c][2]benzazepine
- REMERON
- ORG-3770
- MIRTAZANINE
- MIRTAZEPINE
- ZISPIN
- Pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine, 1,2,3,4,10,14b-hexahydro-2-methyl-
- (14bR)-2-methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine
- 1,2,3,4,10,14B-HEXAHYDRO-2-METHYLPYRAZINO[2.1-A]PYRIDO[2.3-C][2]BENZAZEPINE
- 6-Azamianserin
- Mirtazapin
- MIRTAZAPINE ANHYDRUOS
- Org3770
- Remergil
- Mepirzepine
- Remergon
- Rexer
- Remeron SolTab
- Mirtazipine
- Mepirzapin
- Promyrtil
- Norset
- Mirtazapina
- Avanza
- ORG 3770
- Mirtazapinum
- Mirtazapinum [INN-Latin]
- Mirtazapina [INN-Spanish]
- Mirtazapine [USAN:INN:BAN]
- 1,2,3,4,10,14b-Hex
- 1,2,3,4,10,14b-Hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine (ACI)
- Pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, (±)- (ZCI)
- Mirataz
- Mirtabene
- Mirtaz 15
- Reflex
- Zestat
- Reflex (TN)
- Mianserin, 6-Aza-
- 2-methyl-1,2,3,4,10,14b-hexahydropyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine
- Mirtazapine, 1mg/ml in Methanol
- Mirtazapine- Bio-X
- BCP14560
- 2-Methyl-1,2,3,4,10,14b-hexahydrobenzo-[c]pyrazino[1,2-a]pyrido[3,2-f]azepine
- NCGC00025346-08
- Mirtazapine, European Pharmacopoeia (EP) Reference Standard
- (14bRS)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine
- MIRTAZAPINE (EP MONOGRAPH)
- BRD-A64977602-001-13-4
- BM164672
- A051Q2099Q
- MIRTAZAPINE, (+/-)-
- MIRTAZAPINE [GREEN BOOK]
- HMS3677C11
- BRD-A64977602-001-15-9
- KS-1086
- HMS3884O18
- Azamianserin
- 61337-67-5
- STK711107
- DTXCID503325
- Mepirzapine
- MIRTAZAPINE [WHO-DD]
- BRD-A64977602-001-14-2
- MIRTAZAPINE [EP MONOGRAPH]
- MIRTAZAPINE [ORANGE BOOK]
- AB00698265_08
- MLS000759460
- MIRTAZAPINE [USP MONOGRAPH]
- BDBM50115644
- Mirtazapine [USAN:BAN:INN]
- MIRTAZAPINE [USAN]
- Mirtazapine 1.0 mg/ml in Methanol
- NCGC00025346-02
- 5-methyl-2,5,19-triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca-1(19),8(13),9,11,15,17-hexaene
- 2-Methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine
- BCP9000930
- BRD-A64977602-001-04-3
- PS11 - Mirtazapine/Normirtazapine
- 1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)benzazepine
- MLS001424294
- (+/-)-12-Methyl-1,2,3,4,9,13b-hexahydro-2,4a,5-triaza-tribenzo[a,c,e]cycloheptene
- AKOS005530681
- SW197784-4
- Mirtazapine, >=98% (HPLC)
- Mirtazapine anhydrous
- (R)-Org3770;(R)-6-Azamianserin
- Mirtazapine, United States Pharmacopeia (USP) Reference Standard
- 5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
- MIRTAZAPINE [INN]
- HMS2052H03
- CAS-61337-67-5
- Q421930
- 1,2,3,4,10,14b-Hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c]benzazepine
- MLS006011449
- MLS001076676
- Mirtazapinum (INN-Latin)
- HMS3268F21
- MFCD00865427
- HMS3657M13
- Mirtazapine (JAN/USP/INN)
- EINECS 288-060-6
- MIRTAZAPINE [VANDF]
- SR-01000597530-1
- Mirtazapine for system suitability, European Pharmacopoeia (EP) Reference Standard
- MIRTAZAPINE (USP-RS)
- N06AX11
- HMS2233K03
- DTXSID0023325
- SMR000466347
- MIRTAZAPINE [MI]
- CHEBI:6950
- GTPL7241
- PDSP2_001513
- Remeronsoltab
- HMS3413C11
- 2-methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine
- s2016
- HMS3370B05
- HMS3713P13
- CCG-220556
- NC00404
- M2151
- MIRTAZAPINE [JAN]
- EN300-49851
- L001294
- Remeron (TN)
- CCG-101154
- HMS3394H03
- NS00009441
- Pyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine, 1,2,3,4,10,14b-hexahydro-2-methyl-
- 5-methyl-2,5,19-triazatetracyclo[13.4.0.0?,?.0?,??]nonadeca-1(15),8,10,12,16,18-hexaene
- (S)-Org3770;(S)-6-Azamianserin
- Smilon
- Tox21_110965
- MIRTAZAPINE [USP-RS]
- AC-15480
- DB00370
- SR-01000597530-4
- 5-methyl-2,5,19-triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca-1(19),8,10,12,15,17-hexaene
- C07570
- Z905065772
- NCGC00025346-01
- 85650-52-8
- PDSP1_001529
- 6 Azamianserin
- Mirtazapine (Remeron, Avanza)
- Mirtazapine (USAN:USP:INN:BAN)
- MIRTAZAPINE (USP MONOGRAPH)
- 1,2,3,4,10,14b-Hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c](2)benzazepine
- HMS3374J01
- Mirtazapine [USAN:USP:INN:BAN]
- 2-methyl-1,2,3,4,9,13b-hexahydro-2,4a,5-triaza-tribenzo[a,c,e]cycloheptene
- CHEMBL654
- (1)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine
- Pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, (.+/-.)-
- UNII-A051Q2099Q
- HY-B0352
- Mirtazapina (INN-Spanish)
- BRD-A64977602-001-01-9
- D00563
- BCP22244
- SR-01000597530
- ME-2040
- SCHEMBL35408
-
- MDL: MFCD00865427
- インチ: 1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3
- InChIKey: RONZAEMNMFQXRA-UHFFFAOYSA-N
- ほほえんだ: N1C2N3C(C4C(CC=2C=CC=1)=CC=CC=4)CN(C)CC3
計算された属性
- せいみつぶんしりょう: 265.157898g/mol
- ひょうめんでんか: 0
- XLogP3: 3.3
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 0
- どういたいしつりょう: 265.157898g/mol
- 単一同位体質量: 265.157898g/mol
- 水素結合トポロジー分子極性表面積: 19.4Ų
- 重原子数: 20
- 複雑さ: 345
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 白色固体
- ゆうかいてん: 119.0 to 123.0 deg-C
- ふってん: 432.4±45.0 °C at 760 mmHg
- フラッシュポイント: 華氏温度:48.2°f
摂氏度:9°c - ようかいど: DMSO: ~8 mg/mL, soluble
- PSA: 19.37000
- LogP: 2.48180
- ようかいせい: ジメチルスルホキシドに可溶性
- 濃度: 1.0 mg/mL in methanol
Mirtazapine セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225-H301 + H311 + H331-H370
- 警告文: P210-P260-P280-P301+P310-P311
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 11-23/24/25-39/23/24/25
- セキュリティの説明: S22-S24/25
- RTECS番号:UQ4410250
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Mirtazapine 税関データ
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Mirtazapine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D491482-500mg |
Mirtazapine |
85650-52-8 | 98% | 500mg |
$570 | 2024-05-24 | |
TRC | M365000-250mg |
Mirtazapine |
85650-52-8 | 250mg |
$ 447.00 | 2023-04-15 | ||
Enamine | EN300-49851-10.0g |
5-methyl-2,5,19-triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca-1(19),8,10,12,15,17-hexaene |
85650-52-8 | 95% | 10g |
$188.0 | 2023-04-29 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0137-25 mg |
Mirtazapine |
85650-52-8 | 99.71% | 25mg |
¥1271.00 | 2022-04-26 | |
abcr | AB376314-1g |
(14bR)-2-Methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine; . |
85650-52-8 | 1g |
€372.90 | 2025-02-21 | ||
DC Chemicals | DCAPI1370-250 mg |
Mirtazapine (Remeron, Avanza) |
85650-52-8 | >99% | 250mg |
$500.0 | 2022-02-28 | |
ChemScence | CS-2398-100mg |
Mirtazapine |
85650-52-8 | 99.97% | 100mg |
$188.0 | 2022-04-26 | |
Enamine | EN300-49851-50.0g |
5-methyl-2,5,19-triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca-1(19),8,10,12,15,17-hexaene |
85650-52-8 | 95% | 50g |
$584.0 | 2023-04-29 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M129297-100mg |
Mirtazapine |
85650-52-8 | ≥98% | 100mg |
¥66.90 | 2023-09-02 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0137-1 mL * 10 mM (in DMSO) |
Mirtazapine |
85650-52-8 | 99.71% | 1 mL * 10 mM (in DMSO) |
¥610.00 | 2022-04-26 |
Mirtazapine 合成方法
ごうせいかいろ 1
1.2 Reagents: Sodium carbonate Solvents: Water ; basified
2.1 Solvents: Acetonitrile ; 6 h, reflux; cooled
2.2 Reagents: Sulfuric acid Solvents: Water ; 35 °C; 6 h, 35 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ; pH 2, cooled; pH 8.5
2.4 Reagents: Water Solvents: Ethanol ; reflux; 0.5 h, reflux
ごうせいかいろ 2
1.2 Reagents: Sulfuric acid Solvents: Water ; 35 °C; 6 h, 35 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 2, cooled; pH 8.5
1.4 Reagents: Water Solvents: Ethanol ; reflux; 0.5 h, reflux
ごうせいかいろ 3
1.2 Reagents: Methanol ; reflux; 4 h, reflux; reflux → rt
2.1 Solvents: Acetonitrile ; 6 h, reflux; cooled
2.2 Reagents: Sulfuric acid Solvents: Water ; 35 °C; 6 h, 35 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ; pH 2, cooled; pH 8.5
2.4 Reagents: Water Solvents: Ethanol ; reflux; 0.5 h, reflux
Mirtazapine Raw materials
- ethyl 2-aminopyridine-3-carboxylate
- Benzenemethanol, a-[[(2-hydroxyethyl)methylamino]methyl]-
- 2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine
- (2-Aminopyridin-3-yl)methanol
Mirtazapine Preparation Products
Mirtazapine 関連文献
-
1. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compoundsRamachandran Gunasekar,Ross L. Goodyear,Ilaria Proietti Silvestri,Jianliang Xiao Org. Biomol. Chem. 2022 20 1794
-
Majid M. Heravi,Vahideh Zadsirjan RSC Adv. 2020 10 44247
-
Idera Fabunmi,Natalie Sims,Kathryn Proctor,Aderonke Oyeyiola,Temilola Oluseyi,Kehinde Olayinka,Barbara Kasprzyk-Hordern Anal. Methods 2020 12 2114
-
Pallavi Alegete,Prasad Kancherla,Saeed S. Albaseer,Sathyanarayana Boodida Anal. Methods 2014 6 7407
-
Lambert K. S?rensen,J?rgen B. Hasselstr?m Anal. Methods 2013 5 3185
-
Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466
-
Mouhamad Jida,Steven Ballet New J. Chem. 2018 42 1595
-
Bipul Sarma,Ranjit Thakuria,Naba K. Nath,Ashwini Nangia CrystEngComm 2011 13 3232
-
Srinivas Chamakuri,Manuj M. Shah,David C. H. Yang,Conrad Santini,Damian W. Young Org. Biomol. Chem. 2020 18 8844
-
Speran?a Avram,Adina-Lumini?a Milac,Dan Mihailescu Mol. BioSyst. 2012 8 1418
Mirtazapineに関する追加情報
Comprehensive Overview of Mirtazapine (CAS No. 85650-52-8): Mechanism, Applications, and Modern Therapeutic Insights
Mirtazapine, identified by its CAS number 85650-52-8, is a widely prescribed tetracyclic antidepressant with a unique pharmacological profile. Marketed under brand names such as Remeron, this compound has gained attention for its dual action on noradrenergic and serotonergic systems. Unlike traditional selective serotonin reuptake inhibitors (SSRIs), Mirtazapine acts as an antagonist at α2-adrenergic autoreceptors and heteroreceptors, enhancing norepinephrine and serotonin release. Its H1 receptor antagonism also contributes to sedative effects, making it valuable for patients with comorbid insomnia.
In recent years, Mirtazapine has been explored for off-label uses, including appetite stimulation in cachexia and nausea relief in chemotherapy patients—topics frequently searched in medical forums and AI-driven health platforms. Clinicians often query its weight gain side effects, a concern for patients with metabolic disorders. Studies suggest this effect stems from histaminergic and 5-HT2C receptor modulation, sparking debates on risk-benefit ratios in diabetes management. The drug’s low anticholinergic burden further positions it as a safer option for geriatric populations, aligning with Google Trends data on "elderly depression treatment."
From a chemical perspective, Mirtazapine (85650-52-8) features a piperazinoazepine scaffold, distinguishing it from tricyclic antidepressants. Its lipophilic nature ensures rapid absorption, with peak plasma concentrations achieved within 2 hours post-administration. Pharmacokinetic interactions are minimal due to weak CYP450 enzyme inhibition, though co-administration with CYP3A4 inducers (e.g., carbamazepine) may reduce efficacy—a detail often overlooked in patient education materials.
Emerging research highlights Mirtazapine’s potential in treatment-resistant depression (TRD), a hot topic in neuroscience circles. Meta-analyses note its adjunctive role with atypical antipsychotics, addressing search engine queries like "augmentation therapy for depression." Meanwhile, its anti-inflammatory properties, mediated via cytokine modulation, are under investigation for neuropathic pain—a crossover appealing to chronic pain sufferers researching alternative therapies.
Patient-centric discussions often revolve around Mirtazapine’s dosing strategies. Lower doses (15 mg) paradoxically induce more sedation due to stronger H1 receptor blockade, while higher doses (30–45 mg) prioritize noradrenergic effects. This dose-dependent pharmacology is a frequent subject of Reddit threads and telehealth consultations, underscoring the need for personalized medicine approaches.
In summary, Mirtazapine (CAS 85650-52-8) remains a versatile agent in psychopharmacology, bridging gaps between mood regulation, somatic symptom relief, and neurological research. Its evolving applications reflect both clinical ingenuity and patient-driven demand, cementing its relevance in modern mental health discourse.
85650-52-8 (Mirtazapine) 関連製品
- 61364-37-2((7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,?.0?,13]nonadeca-1(19),8,10,12,15,17-hexaene)
- 61337-67-5(Mirtazapine)
- 191546-96-0(1-Oxo Mirtazapine (Mirtazapine Impurity C))
- 191546-97-1(10-Oxo Mirtazapine (Mirtazapine Impurity F))
- 61337-68-6(Desmethylmirtazapine)
- 1216678-68-0(Mirtazapine-d)
- 191546-94-8(4-Methyl-1-(3-methyl-2-pyridinyl)-2-phenylpiperazine)
- 61337-87-9(S-Mirtazapine)
- 155172-12-6(Mirtazapine N-Oxide)
- 61337-88-0(1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine)
